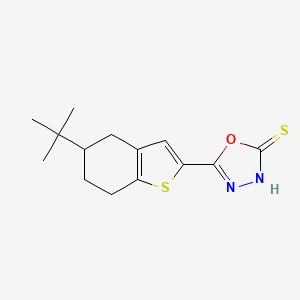

5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. The presence of the tert-butyl group and the benzothienyl group suggests that the compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was achieved by reacting aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols involved converting organic acids into corresponding esters, hydrazides, and then cyclodehydrating them to form the oxadiazole ring . These methods could be adapted to synthesize the compound , with appropriate modifications to incorporate the tert-butyl and benzothienyl groups.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution on the ring can significantly affect the compound's electronic properties and molecular conformation. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π contacts that stabilize the three-dimensional network structure . These structural insights are valuable for understanding the behavior of similar compounds, including the one under study.

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For instance, the reaction of 4-hydroxy-3,5-di(tert-butyl)thiphenol with 2-chloromethylsubstituted 1,3,4-oxadiazoles in the presence of KOH led to the formation of sterically hindered compounds . The reactivity of the oxadiazole ring can also be exploited in the synthesis of compounds with potential biological activity, as seen in the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. For example, the presence of tert-butyl groups can increase the steric hindrance around the oxadiazole ring, potentially affecting the compound's solubility and reactivity . The antioxidant properties of some 1,3,4-oxadiazole derivatives were evaluated using DPPH and FRAP assays, indicating that certain substitutions can confer significant free-radical scavenging ability . Additionally, the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles were studied, showing that these compounds can form a protective layer on mild steel surfaces in acidic environments .

Applications De Recherche Scientifique

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, including those with structural similarities to 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol, have been investigated for their corrosion inhibition properties. Studies show that these compounds can effectively inhibit mild steel corrosion in acidic environments. The adsorption characteristics of these inhibitors follow Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Antioxidant Activity

Oxadiazole derivatives have been synthesized and evaluated for their antioxidant properties. Some specific compounds in this category demonstrated significant free-radical scavenging ability, indicating their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).

Antimicrobial Activity

Several studies have synthesized and tested oxadiazole derivatives, including those structurally related to 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol, for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential in antimicrobial applications (Naganagowda & Petsom, 2011).

Antitumor Activity

1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown significant inhibitory effects on various cancer cell lines, indicating their potential use in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Cytotoxicity and Immunomodulatory Effects

Research has also been conducted on 1,3,4-oxadiazole derivatives to evaluate their cytotoxicity and effects on immunocompetent cells. Some compounds have shown high cytotoxicity against thymocytes and lymphocytes and have exhibited general stimulation effects on B-cells' response (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).

Propriétés

IUPAC Name |

5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS2/c1-14(2,3)9-4-5-10-8(6-9)7-11(19-10)12-15-16-13(18)17-12/h7,9H,4-6H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWOXKQOHSLHPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)